trans-AUCB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

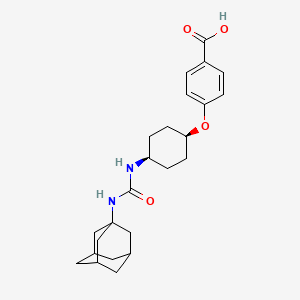

Ácido trans-4-[4-(3-Adamantan-1-il-ureido)-ciclohexiloxi]-benzoico, comúnmente conocido como trans-AUCB, es un inhibidor potente y selectivo de la hidrolasa de epóxidos soluble (sEH). Este compuesto ha demostrado un potencial significativo en varios campos de investigación científica debido a su capacidad para inhibir la sEH, una enzima involucrada en el metabolismo de los ácidos epoxieicosatrienoicos (EET). Los EET son moléculas de señalización que desempeñan funciones cruciales en la salud cardiovascular, la inflamación y otros procesos fisiológicos .

Aplicaciones Científicas De Investigación

trans-AUCB tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de la hidrolasa de epóxidos soluble y sus efectos sobre el metabolismo de los ácidos epoxieicosatrienoicos.

Biología: Investigado por su papel en la modulación de las respuestas inflamatorias y la salud cardiovascular.

Medicina: Explorado como un posible agente terapéutico para tratar afecciones como la hipertensión, la inflamación y ciertos tipos de cáncer.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a la hidrolasa de epóxidos soluble

Mecanismo De Acción

trans-AUCB ejerce sus efectos inhibiendo selectivamente la hidrolasa de epóxidos soluble (sEH). Esta inhibición previene la hidrólisis de los ácidos epoxieicosatrienoicos (EET) en ácidos dihidroxieicosatrienoicos (DHET), lo que aumenta los niveles de EET. Los EET tienen varios efectos beneficiosos, que incluyen vasodilatación, propiedades antiinflamatorias y protección contra lesiones isquémicas. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización NF-κB, que juega un papel crucial en la inflamación y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de trans-AUCB implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Preparación de 4-(3-Adamantan-1-il-ureido)-ciclohexanol: Este intermedio se sintetiza haciendo reaccionar 3-adamantan-1-ilamina con ciclohexanona en presencia de un catalizador adecuado.

Formación de ácido trans-4-[4-(3-Adamantan-1-il-ureido)-ciclohexiloxi]-benzoico: El intermedio luego se hace reaccionar con ácido 4-hidroxibenzoico en condiciones específicas para formar el producto final, this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) garantiza la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

trans-AUCB se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos halógenos y nucleófilos, en reacciones de sustitución.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir una gama de derivados con diferentes grupos funcionales .

Comparación Con Compuestos Similares

trans-AUCB se compara con otros inhibidores de la hidrolasa de epóxidos soluble, como:

1-Ciclohexil-3-dodecilurea: Otro potente inhibidor de sEH con efectos inhibitorios similares pero estructura química diferente.

AR-9281: Un inhibidor selectivo de sEH utilizado en el tratamiento de la hipertensión y la diabetes tipo 2.

TPPU: Un inhibidor dual de la hidrolasa de epóxidos soluble y la hidrolasa de amida de ácido graso, con aplicaciones en enfermedades cardiometabólicas

This compound se destaca por su alta selectividad y potencia como inhibidor de sEH, lo que lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)

![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)